molecular formula C10H6O2S B13496840 4-Oxo-4H-thiochromene-3-carbaldehyde

4-Oxo-4H-thiochromene-3-carbaldehyde

Cat. No.: B13496840
M. Wt: 190.22 g/mol
InChI Key: UBHXHANDDCHPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4H-thiochromene-3-carbaldehyde is a heterocyclic compound that belongs to the thiochromene family It is characterized by the presence of a sulfur atom in its structure, replacing the oxygen atom found in chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4H-thiochromene-3-carbaldehyde typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid. Another method includes the cyclization of acrylates obtained from thiophenols and propiolates . These reactions are usually carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4H-thiochromene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiochromene derivatives.

Scientific Research Applications

4-Oxo-4H-thiochromene-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4H-thiochromene-3-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The presence of the sulfur atom in its structure enhances its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4H-thiochromene-3-carbaldehyde is unique due to the presence of the sulfur atom, which imparts distinct chemical properties compared to its oxygen analogs. This difference in reactivity makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H6O2S

Molecular Weight

190.22 g/mol

IUPAC Name

4-oxothiochromene-3-carbaldehyde

InChI

InChI=1S/C10H6O2S/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-6H

InChI Key

UBHXHANDDCHPTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CS2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.